molecular formula C16H15F4NO3S B2722667 1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide CAS No. 1351659-96-5

1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide

Cat. No.: B2722667
CAS No.: 1351659-96-5
M. Wt: 377.35
InChI Key: DLKDAITUAXKZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15F4NO3S and its molecular weight is 377.35. The purity is usually 95%.
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Scientific Research Applications

Fluorination Techniques

Fluorinated compounds are essential in materials science, pharmaceuticals, and agrochemicals due to their unique properties. Techniques for introducing fluorine or fluorinated groups into molecules are of significant interest. For instance, the use of difluorobis(fluoroxy)methane (BDM) as an electrophilic fluorinating agent showcases the capability for selective monofluorination, providing high conversion and selectivity under specific conditions (Bailey, Casteel, & Syvret, 2002). Similarly, the synthesis and crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol highlight the potential for creating fluoro-containing materials, suggesting applications in organic fluoro-containing polymers due to the presence of alcoholic and phenolic hydroxyl groups (Li, Shen, & Zhang, 2015).

Nucleophilic Fluoromethylation

The development of nucleophilic fluoromethylation techniques is crucial for incorporating fluoromethyl groups into target molecules. For example, efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane demonstrate the versatility of fluoromethylating reagents in organic synthesis (Prakash et al., 2009). This methodology allows for the stereospecific synthesis of alpha-fluorovinyl compounds, including alpha-fluorostyrylsulfones and alpha-fluorocinnamates, showcasing the potential for creating structurally diverse fluorinated organic molecules.

Fluoroalkylation and Selective Hydrolysis

The synthesis of fluorinated beta-ketosulfones and gem-disulfones by nucleophilic fluoroalkylation of esters and sulfinates with di- and monofluoromethyl sulfones represents an efficient method for preparing alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes (Ni, Zhang, & Hu, 2009). Additionally, the selective hydrolysis of methanesulfonate esters underlines the importance of controlling reaction conditions for the selective removal of specific functional groups without affecting others, which is crucial in the synthesis of complex molecules (Chan, Cox, & Sinclair, 2008).

Advanced Synthesis and Catalysis

Research on iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane and palladium-catalyzed monofluoromethylation showcases the development of catalytic methods for achieving high regio- and enantioselectivity in the introduction of fluorinated groups into organic molecules (Liu et al., 2009); (Ogasawara et al., 2009). These methodologies open up new avenues for synthesizing fluorinated compounds with precise control over their structural and stereochemical features.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO3S/c17-14-3-1-2-11(8-14)10-25(23,24)21-9-15(22)12-4-6-13(7-5-12)16(18,19)20/h1-8,15,21-22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKDAITUAXKZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.